CK-963

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

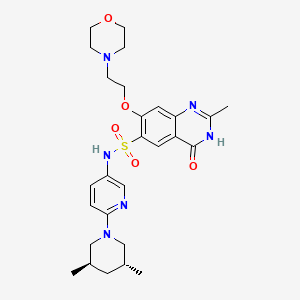

C27H36N6O5S |

|---|---|

分子量 |

556.7 g/mol |

IUPAC 名称 |

N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]-3-pyridinyl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide |

InChI |

InChI=1S/C27H36N6O5S/c1-18-12-19(2)17-33(16-18)26-5-4-21(15-28-26)31-39(35,36)25-13-22-23(29-20(3)30-27(22)34)14-24(25)38-11-8-32-6-9-37-10-7-32/h4-5,13-15,18-19,31H,6-12,16-17H2,1-3H3,(H,29,30,34)/t18-,19-/m1/s1 |

InChI 键 |

PWDGOAJDNRTIMX-RTBURBONSA-N |

手性 SMILES |

C[C@@H]1C[C@H](CN(C1)C2=NC=C(C=C2)NS(=O)(=O)C3=C(C=C4C(=C3)C(=O)NC(=N4)C)OCCN5CCOCC5)C |

规范 SMILES |

CC1CC(CN(C1)C2=NC=C(C=C2)NS(=O)(=O)C3=C(C=C4C(=C3)C(=O)NC(=N4)C)OCCN5CCOCC5)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CK-963

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CK-963 is a novel, selective cardiac troponin activator designed to enhance cardiac contractility. This document provides a comprehensive overview of its mechanism of action, supported by preclinical data. This compound directly targets the cardiac troponin complex, a key regulatory component of the sarcomere, sensitizing it to calcium. This action increases myocardial contractility without significantly altering intracellular calcium concentrations, a mechanism that distinguishes it from traditional inotropic agents and suggests a potentially favorable cardiac energetic profile. This guide synthesizes the available quantitative data, details the experimental methodologies used to elucidate its mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective Cardiac Troponin Activation

This compound's primary mechanism of action is the direct activation of the cardiac troponin complex.[1][2][3] It selectively binds to a component of the cardiac thin filament, enhancing the myofilament's response to calcium.[1][2][3] This "calcium sensitization" leads to an increase in the rate of myosin adenosine triphosphate (ATP) hydrolysis by cardiac myofibrils, resulting in augmented cardiac muscle contraction.[4]

A key feature of this compound is its selectivity for cardiac muscle over skeletal and smooth muscle.[1] Furthermore, it has been specifically optimized to eliminate inhibitory activity against phosphodiesterase-3 (PDE-3), a common off-target effect of other inotropic agents that can lead to undesirable side effects.[1][2][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Biochemical and Biophysical Properties

| Parameter | Value | Assay | Source |

| Dissociation Constant (Kd) | 11.5 ± 3.2 μM | Isothermal Titration Calorimetry (ITC) | [1][2][3] |

| Biochemical Potency (AC40) | 0.7 μM | Cardiac Myofibril ATPase Assay | [1] |

| PDE-3 Inhibition | No significant activity | PDE-3 Assay | [4] |

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties in Rats

| Parameter | Value | Assay/Model | Source |

| Unbound Plasma Concentration for 40% increase in Fractional Shortening | 1.2 μM | In Vivo Echocardiography | [1] |

| Maximum Increase in Fractional Shortening | Up to 95% | In Vivo Echocardiography | [2][3] |

| Clearance | < 25% of hepatic blood flow | Intravenous administration | [1] |

| Half-life (t1/2) | 0.6 to 2.3 hours | Intravenous administration | [1] |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are described below.

High-Throughput Cardiac Myofibril ATPase Assay

This assay was central to the discovery and optimization of this compound.

Objective: To identify and characterize compounds that directly activate the cardiac sarcomere by measuring the rate of ATP hydrolysis.

Methodology:

-

Preparation of Cardiac Myofibrils: Cardiac myofibrils were isolated from bovine or rat hearts.

-

Assay Conditions: The ATPase activity of the cardiac myofibrils was measured in the presence of varying concentrations of this compound and controlled free calcium concentrations.

-

Data Analysis: The rate of ATP hydrolysis was determined, and the concentration of this compound required to produce 40% of the maximal activation (AC40) was calculated to determine biochemical potency.[1]

Isothermal Titration Calorimetry (ITC)

ITC was employed to confirm the direct binding of this compound to its target.

Objective: To measure the thermodynamic parameters of the interaction between this compound and the cardiac troponin complex.

Methodology:

-

Sample Preparation: A cardiac troponin chimera (cNTnC–TnI) was placed in the sample cell of the microcalorimeter.[1] this compound was loaded into the injection syringe. Both solutions were in identical buffers to minimize heats of dilution.

-

Titration: this compound was titrated into the sample cell in a series of small injections.

-

Data Acquisition: The heat released or absorbed during the binding reaction was measured after each injection.

-

Data Analysis: The resulting data were fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1]

Rat Cardiomyocyte Fractional Shortening Assay

This cell-based assay was used to assess the functional consequences of this compound treatment on cardiac muscle cells.

Objective: To determine the effect of this compound on the contractility of isolated adult rat cardiomyocytes.

Methodology:

-

Cell Isolation: Cardiomyocytes were isolated from adult Sprague-Dawley rats.

-

Treatment: The isolated cardiomyocytes were treated with this compound.

-

Measurement: The extent of cell shortening (fractional shortening) during contraction was measured, often using video microscopy.

-

Calcium Imaging: In some experiments, intracellular calcium concentrations were simultaneously measured using fluorescent calcium indicators to confirm that the increased contractility was not due to an increase in the calcium transient.[2][3]

In Vivo Echocardiography in Rats

This in vivo study was conducted to evaluate the effects of this compound on cardiac function in a living animal model.

Objective: To assess the impact of this compound on cardiac contractility in anesthetized rats.

Methodology:

-

Animal Model: Anesthetized male Sprague-Dawley rats were used.[1]

-

Drug Administration: this compound was administered via continuous or stepwise intravenous infusion.[1]

-

Echocardiography: Transthoracic echocardiography was performed to obtain images of the heart.

-

Primary Endpoint: Left ventricular fractional shortening (LVFS), the percentage change in the left ventricular diameter during the cardiac cycle, was the primary measure of cardiac contractility.[1]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma concentrations of this compound were measured at various time points and correlated with the changes in LVFS.[1]

Conclusion

This compound is a selective cardiac troponin activator that enhances myocardial contractility through a calcium sensitization mechanism. Preclinical studies have demonstrated its ability to directly bind to the cardiac troponin complex, increase the ATPase activity of cardiac myofibrils, and augment cardiac function in vivo without causing a significant increase in intracellular calcium. The data presented in this guide provide a strong foundation for the continued investigation and development of this compound as a potential therapeutic agent for cardiovascular diseases characterized by reduced cardiac contractility.

References

An In-depth Technical Guide to the Cardiac Troponin Activation Pathway of CK-963

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiac troponin activator CK-963, detailing its mechanism of action, key experimental findings, and the methodologies used in its preclinical evaluation.

Introduction

This compound is a novel small molecule designed to directly activate the cardiac troponin complex, a key regulatory component of the cardiac sarcomere. It was developed as a selective cardiac troponin activator with the aim of enhancing cardiac contractility without the undesirable off-target effects associated with previous inotropic agents, such as phosphodiesterase-3 (PDE-3) inhibition.[1][2][3] The development of this compound stemmed from high-throughput screening of a cardiac myofibril ATPase assay, which identified initial hits that increased cardiomyocyte fractional shortening without altering intracellular calcium concentrations.[1][2][3] Subsequent medicinal chemistry optimization led to the discovery of this compound, a compound with improved solubility and potency, and devoid of significant PDE-3 inhibitory activity.[1][2][3]

Mechanism of Action

This compound exerts its inotropic effect by directly binding to the cardiac troponin complex.[1] This interaction sensitizes the sarcomere to calcium, meaning that for a given concentration of intracellular calcium, there is an increased activation of the myofilaments, leading to enhanced force production and cardiac contractility.

The proposed signaling pathway for this compound is as follows:

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data regarding its biochemical and in vivo activity. These findings are summarized in the tables below for ease of comparison.

Table 1: Biochemical and Biophysical Properties of this compound

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | 11.5 ± 3.2 μM | Isothermal Titration Calorimetry (ITC) | [1][2][3] |

| Cardiac Myofibril AC40 | 0.7 μM | Cardiac Myofibril ATPase Assay | [1][2] |

| PDE-3 Inhibition | No significant activity | PDE-3 Assay | [1][2][4] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats

| Parameter | Unbound Plasma Concentration | Effect | Method | Source |

| Fractional Shortening Increase | 0.4 μM | ~10% increase | Echocardiography | [1][2] |

| Fractional Shortening Increase | 1.2 μM | 40% increase | Echocardiography | [1][2] |

| Maximum Fractional Shortening Increase | ~100 μM (total plasma concentration) | Nearly 100% increase | Echocardiography | [1][2] |

Table 3: Pharmacokinetic Properties of this compound in Rats (IV Dosing)

| Parameter | Value | Source |

| Clearance | < 25% of hepatic blood flow | [1][2] |

| Half-life (t1/2) | 0.6 to 2.3 hours | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are outlined below.

Isothermal Titration Calorimetry (ITC)

This biophysical assay was used to confirm the direct binding of this compound to a component of the cardiac troponin complex.

Objective: To determine the binding affinity (dissociation constant, Kd) of this compound to a cardiac troponin chimera.

Methodology:

-

A chimeric protein consisting of the N-terminal lobe of cardiac troponin C (cNTnC) and the switch region of cardiac troponin I (cTnI) is expressed and purified.

-

The ITC instrument is equilibrated at a constant temperature.

-

The sample cell is filled with the cNTnC-cTnI chimera solution.

-

The injection syringe is filled with a solution of this compound.

-

A series of small, sequential injections of this compound into the sample cell are performed.

-

The heat change associated with each injection is measured by the instrument.

-

The resulting data of heat change versus molar ratio of ligand to protein is fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1]

Caption: Workflow for Isothermal Titration Calorimetry.

Cardiac Myofibril ATPase Assay

This biochemical assay was central to the discovery and optimization of this compound, providing a measure of the compound's ability to activate the contractile machinery of the heart.

Objective: To determine the potency of this compound in activating the ATPase activity of cardiac myofibrils, which is a surrogate for muscle contraction.

Methodology:

-

Cardiac myofibrils are isolated from bovine or rat ventricular tissue.

-

An NADH-coupled enzymatic assay is used to measure ATPase activity. This assay links the hydrolysis of ATP to the oxidation of NADH, which can be monitored spectrophotometrically.

-

The assay is performed at a submaximal free calcium concentration to allow for the detection of calcium-sensitizing effects.

-

Increasing concentrations of this compound are added to the myofibril suspension.

-

The rate of NADH oxidation is measured, which is proportional to the ATPase activity of the myofibrils.

-

The concentration of this compound that produces 40% of the maximal activation (AC40) is determined.[5]

Caption: Workflow for Cardiac Myofibril ATPase Assay.

In Vivo Echocardiography in Rats

This in vivo study was crucial for evaluating the pharmacodynamic effects of this compound on cardiac function in a living animal model.

Objective: To assess the effect of this compound on cardiac contractility in anesthetized rats.

Methodology:

-

Male Sprague-Dawley rats are anesthetized.[2]

-

A baseline echocardiogram is performed to measure cardiac parameters, with left ventricular fractional shortening (LVFS) being the primary readout for contractility.[1][2]

-

This compound is administered via continuous or stepwise intravenous infusion at varying doses.[1][2]

-

Echocardiographic measurements are taken throughout the infusion period.[1][2]

-

Blood samples are collected at various time points to determine the plasma concentration of this compound.

-

The change in LVFS from baseline is correlated with the total and unbound plasma concentrations of this compound.[1][2]

Caption: Workflow for In Vivo Echocardiography in Rats.

Conclusion

This compound is a potent and selective cardiac troponin activator that enhances cardiac contractility through a direct interaction with the cardiac thin filament.[1] Preclinical studies have demonstrated its ability to increase fractional shortening in a dose-dependent manner in rats, without the confounding effects of PDE-3 inhibition.[1][2][3] The data presented in this guide provide a strong rationale for the further investigation of selective cardiac troponin activators as a potential therapeutic strategy for cardiovascular conditions characterized by reduced cardiac contractility. While this compound itself may have been a tool for preclinical discovery, it has paved the way for the development of other structurally distinct cardiac troponin activators, such as nelutroctiv, which have advanced into clinical evaluation.[1]

References

- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel cardiac troponin activators using fluorescence polarization-based high throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Target of CK-963

For Researchers, Scientists, and Drug Development Professionals

Abstract

CK-963 is a novel small molecule that has been identified as a direct and selective cardiac troponin activator.[1][2][3][4] This document provides a comprehensive technical overview of the biological target of this compound, its mechanism of action, and the key experimental data supporting these findings. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

The Biological Target: Cardiac Troponin Complex

The primary biological target of this compound is the cardiac troponin complex .[1][2][3] This complex is a heterotrimeric protein assembly located on the actin thin filament of cardiac muscle and plays a crucial role in the regulation of muscle contraction. The three subunits of the troponin complex are:

-

Troponin C (TnC): The calcium-binding subunit.

-

Troponin I (TnI): The inhibitory subunit that prevents myosin from binding to actin in the absence of calcium.

-

Troponin T (TnT): The subunit that anchors the troponin complex to tropomyosin.

This compound exerts its pharmacological effect by directly interacting with the cardiac troponin complex, specifically a chimera containing the calcium-sensing and myosin-gating components.[1] This interaction leads to an allosteric modulation of the complex, enhancing its sensitivity to calcium.

Mechanism of Action: Calcium Sensitization

This compound acts as a calcium sensitizer .[5] Unlike traditional inotropic agents that increase intracellular calcium concentration, this compound enhances the contractile force of the heart muscle at a given level of calcium. The proposed mechanism of action involves the following steps:

-

Binding to Cardiac Troponin: this compound directly binds to the cardiac troponin complex.

-

Conformational Change: This binding induces a conformational change in the troponin complex.

-

Increased Calcium Affinity: The conformational change increases the affinity of troponin C for calcium.

-

Enhanced Myosin-Actin Interaction: This leads to a more sustained interaction between myosin and actin, resulting in increased cardiac contractility.

This mechanism of action is advantageous as it avoids the potential adverse effects associated with elevated intracellular calcium levels, such as arrhythmias and increased myocardial oxygen demand. Studies have shown that this compound increases cardiomyocyte fractional shortening without altering intracellular calcium concentrations.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from biochemical and in vivo studies.

Table 1: Binding Affinity and Biochemical Potency

| Parameter | Value | Assay |

| Dissociation Constant (Kd) | 11.5 ± 3.2 μM | Isothermal Titration Calorimetry (ITC) with a cardiac troponin chimera |

| Cardiac Myofibril AC40 | 0.7 μM | Cardiac Myofibril ATPase Assay |

Table 2: In Vivo Pharmacodynamics in Rats

| Parameter | Unbound Plasma Concentration | Total Plasma Concentration | Effect |

| Increase Fractional Shortening by ~10% | 0.4 μM | 9.5 μM | Increased cardiac contractility |

| Increase Fractional Shortening by 40% | 1.2 μM | - | Increased cardiac contractility |

Table 3: Rat Pharmacokinetic Properties (Intravenous Dosing)

| Parameter | Value |

| Clearance | < 25% of hepatic blood flow |

| Half-life (t1/2) | 0.6 to 2.3 hours |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This biophysical technique was employed to confirm the direct binding of this compound to its target and to determine the binding affinity.

-

Materials:

-

This compound

-

Purified cardiac troponin chimera (cNTnC–TnI)

-

ITC instrument

-

Appropriate buffer solution

-

-

Method:

-

A solution of the cardiac troponin chimera was placed in the sample cell of the calorimeter.

-

A solution of this compound was loaded into the injection syringe.

-

A series of small injections of the this compound solution were made into the sample cell.

-

The heat change associated with each injection, resulting from the binding interaction, was measured.

-

The data was analyzed to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.

-

Cardiac Myofibril ATPase Assay

This biochemical assay was used to assess the functional effect of this compound on the contractile machinery of the heart.

-

Materials:

-

Isolated cardiac myofibrils

-

This compound at various concentrations

-

ATP

-

Calcium solutions at varying concentrations

-

Phosphate detection reagent

-

-

Method:

-

Cardiac myofibrils were incubated with different concentrations of this compound.

-

The ATPase reaction was initiated by the addition of ATP at various calcium concentrations.

-

The rate of ATP hydrolysis was determined by measuring the amount of inorganic phosphate released over time.

-

The concentration of this compound that produced a 40% increase in the ATPase rate (AC40) was calculated.

-

In Vivo Echocardiography in Rats

This non-invasive imaging technique was used to evaluate the effect of this compound on cardiac function in a living animal model.

-

Subjects:

-

Male Sprague-Dawley rats

-

-

Method:

-

Rats were anesthetized and baseline echocardiographic measurements were taken.

-

This compound was administered intravenously.

-

Echocardiographic measurements, including left ventricular fractional shortening (LVFS), were recorded at various time points after drug administration.

-

Blood samples were collected to determine the plasma concentration of this compound.

-

The relationship between the plasma concentration of this compound and the change in LVFS was analyzed.

-

Visualizations

Signaling Pathway of this compound Action

References

- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling CK-963: A Novel Cardiac Troponin Activator for Enhanced Myocardial Contractility

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of CK-963, a novel, selective cardiac troponin activator. This compound represents a promising therapeutic agent for conditions associated with reduced cardiac contractility by directly targeting the sarcomere, the fundamental contractile unit of heart muscle. This document details the mechanism of action, key experimental data, and the synthetic methodology of this compound.

Introduction: A New Approach to Inotropy

Heart failure is a debilitating condition often characterized by the heart's inability to pump blood effectively. Traditional inotropic agents, which increase intracellular calcium concentrations, have been associated with adverse effects such as arrhythmias and increased myocardial oxygen consumption. This compound emerges from a therapeutic strategy aimed at directly enhancing the contractility of the cardiac sarcomere without altering intracellular calcium levels. This is achieved through the direct activation of cardiac troponin, a key regulatory protein complex in muscle contraction. The development of this compound stemmed from the optimization of initial high-throughput screening (HTS) hits, focusing on improving solubility and eliminating off-target effects, such as phosphodiesterase-3 (PDE-3) inhibition.[1][2][3][4]

Discovery and Mechanism of Action

The journey to this compound began with a high-throughput screening of a cardiac myofibril ATPase assay, which identified initial hit compounds.[3][4] These early compounds demonstrated the ability to increase the force of cardiac muscle contraction without increasing intracellular calcium concentrations, a mechanism known as calcium sensitization.[1][5] Further investigation revealed that the biological target was the cardiac thin filament, specifically the cardiac troponin complex.[1][3][4]

Medicinal chemistry efforts focused on optimizing the initial hits to enhance potency, improve solubility, and remove undesirable off-target activities, particularly PDE-3 inhibition, which is a common liability of other calcium sensitizers.[2] This optimization process led to the discovery of this compound, a compound with sub-micromolar biochemical potency and selectivity against skeletal and smooth muscle.[1][2]

Signaling Pathway: Calcium Sensitization

The primary mechanism of action of this compound is the sensitization of the cardiac troponin complex to calcium. By binding to a chimera of cardiac troponin C and troponin I, this compound stabilizes the calcium-bound state of troponin C, leading to a more sustained interaction between actin and myosin and, consequently, an increase in the force of contraction.

Caption: Signaling pathway of this compound-mediated calcium sensitization in cardiac muscle.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| Biochemical Potency (AC40) | 0.7 μM | Concentration needed to increase the cardiac myofibril ATPase rate by 40%.[2] |

| Dissociation Constant (Kd) | 11.5 ± 3.2 μM | Binding affinity to a cardiac troponin chimera (cNTnC–TnI) determined by Isothermal Titration Calorimetry.[1][2][3][4] |

| PDE-3 Inhibition (IC50) | >30 μM | Demonstrates selectivity against phosphodiesterase-3.[5] |

Table 2: In Vivo Pharmacodynamics in Rats

| Parameter | Unbound Plasma Concentration | Total Plasma Concentration | Effect |

| Fractional Shortening Increase | 0.4 μM | 9.5 μM | ~10% increase in Left Ventricular Fractional Shortening (LVFS).[1][2] |

| Fractional Shortening Increase | 1.2 μM | - | ~40% increase in LVFS.[1][2] |

Table 3: Pharmacokinetic Profile of this compound in Rats (0.5 mg/kg IV)

| Parameter | Value |

| Clearance | < 25% of hepatic blood flow |

| Half-life (t1/2) | 0.6 - 2.3 hours |

| Data from a class of compounds including this compound.[2] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Cardiac Myofibril ATPase Assay

This high-throughput assay was central to the discovery of the initial hits and the optimization of this compound.

Objective: To measure the effect of compounds on the ATPase activity of cardiac myofibrils, which is a direct measure of the contractile state.

Methodology:

-

Preparation of Myofibrils: Cardiac myofibrils are isolated from rat ventricular tissue.

-

Assay Conditions: The assay is conducted in a buffer solution containing ATP and varying concentrations of free calcium.

-

Measurement: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate, typically using a colorimetric method.

-

Data Analysis: The concentration-response curve is plotted to determine the AC40 value, the concentration of the compound that produces 40% of the maximal activation.[2]

Isothermal Titration Calorimetry (ITC)

ITC was employed to confirm the direct binding of this compound to its target.

Objective: To measure the thermodynamic parameters of the binding interaction between this compound and the cardiac troponin complex.

Methodology:

-

Sample Preparation: A solution of a cardiac troponin chimera (cNTnC–TnI) is placed in the sample cell of the calorimeter.[1] A solution of this compound is loaded into the injection syringe.

-

Titration: The this compound solution is injected in small aliquots into the protein solution.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis: The binding isotherm is fitted to a suitable model to determine the dissociation constant (Kd), stoichiometry, and other thermodynamic parameters.[1]

Rat Echocardiography

This in vivo study was performed to assess the effect of this compound on cardiac function.

Objective: To measure the changes in cardiac contractility in anesthetized rats following the administration of this compound.

Methodology:

-

Animal Model: Anesthetized Sprague-Dawley rats are used.[1]

-

Drug Administration: this compound is administered via continuous or stepwise infusion.[1]

-

Echocardiographic Measurements: Transthoracic echocardiography is used to measure cardiac dimensions and function. The primary endpoint is the Left Ventricular Fractional Shortening (LVFS), calculated from the left ventricular end-diastolic and end-systolic diameters.[1][2]

-

Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentration of this compound.

-

Data Analysis: The change in LVFS is correlated with the total and unbound plasma concentrations of this compound.[1][2]

Experimental Workflow Visualization

The overall process from initial screening to in vivo validation is depicted below.

Caption: The workflow from high-throughput screening to in vivo evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A general outline of the synthesis is provided below.

The synthesis commences with an acid-catalyzed cyclization of a commercially available aminoester to form a quinazolinone intermediate.[1][2] This is followed by the installation of a sulfonyl chloride group in a two-step sequence involving a palladium-catalyzed cross-coupling reaction with benzyl mercaptan, followed by treatment with N-chlorosuccinimide (NCS) and acetic acid.[1][2] The final step is the coupling of the sulfonyl chloride with the appropriate amine to yield this compound.[1]

General Procedure for Sulfonamide Synthesis

To a vial containing the desired amine (1.2 equivalents) in dimethylformamide (DMF), pyridine (2.0 equivalents) is added, followed by the sulfonyl chloride. The reaction is stirred for 1-24 hours. The product is then concentrated and purified using reverse-phase high-performance liquid chromatography (HPLC).[1]

Logical Relationship in Medicinal Chemistry Optimization

The optimization of the initial hits to this compound involved a logical progression of structural modifications to improve key drug-like properties.

Caption: Logical progression of the medicinal chemistry efforts leading to this compound.

Conclusion

This compound is a potent and selective cardiac troponin activator that enhances myocardial contractility through a calcium sensitization mechanism. Its discovery and development represent a significant advancement in the pursuit of novel therapies for heart failure. The favorable in vitro and in vivo profiles of this compound, particularly its lack of significant PDE-3 inhibition, underscore its potential as a therapeutic candidate with an improved safety profile over existing inotropic agents. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CK-963: A Novel Cardiac Troponin Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-963 is a novel small molecule that has emerged as a potent and selective activator of cardiac troponin C (cTnC).[1][2] Developed as a potential therapeutic agent for conditions characterized by reduced cardiac contractility, such as heart failure, this compound enhances the calcium sensitivity of the cardiac sarcomere, leading to increased myocardial contractility.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name N-(6-((3R,5R)-3,5-dimethylpiperidin-1-yl)pyridin-3-yl)-2-methyl-7-(2-morpholinoethoxy)-4-oxo-3,4-dihydroquinazoline-6-sulfonamide.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H36N6O5S | [1] |

| Molecular Weight | 556.68 g/mol | [1] |

| CAS Number | 2851991-63-2 | [1] |

| Appearance | Pale beige solid | [4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

Mechanism of Action

This compound exerts its inotropic effect by directly binding to cardiac troponin C, a key regulatory protein in the cardiac sarcomere.[1][3] The binding of this compound to cTnC enhances the affinity of the troponin complex for calcium ions. This sensitization to calcium leads to a conformational change in the troponin-tropomyosin complex, which in turn exposes more myosin-binding sites on the actin filament. Consequently, a greater number of cross-bridges are formed between actin and myosin during each cardiac cycle, resulting in increased force of contraction without a significant increase in intracellular calcium concentration.[2][3]

Signaling Pathway of Cardiac Muscle Contraction and the Role of this compound

Caption: Signaling pathway of cardiac muscle contraction highlighting the action of this compound.

Pharmacological Effects

In vitro and in vivo studies have demonstrated the efficacy of this compound in enhancing cardiac contractility.

In Vitro Effects

This compound has been shown to be a direct activator of cardiac troponin with a Ki of 11.5 μM.[1][2] Isothermal calorimetry studies confirmed a direct interaction between this compound and a cardiac troponin chimera with a dissociation constant (Kd) of 11.5 ± 3.2 μM.[5]

In Vivo Effects

In studies involving Sprague-Dawley rats, intravenous administration of this compound resulted in a concentration-dependent increase in cardiac fractional shortening, with increases of up to 95%.[5] A 10% increase in fractional shortening was observed at a total plasma concentration of 9.5 μM and an unbound plasma concentration of 0.4 μM.[1] The unbound plasma concentration required to achieve a 40% increase in fractional shortening was 1.2 μM.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C27H36N6O5S |

| Molecular Weight | 556.68 |

| CAS Number | 2851991-63-2 |

Table 2: In Vitro Activity

| Parameter | Value | Target/System |

|---|---|---|

| Ki | 11.5 μM | Cardiac Troponin C (cTnC) |

| Dissociation Constant (Kd) | 11.5 ± 3.2 μM | Cardiac Troponin Chimera |

| Cardiac Myofibril AC40 | 0.7 μM | Biochemical Potency |

Table 3: In Vivo Pharmacodynamics (Rat Model)

| Parameter | Concentration (Unbound) | Effect |

|---|---|---|

| Increase Fractional Shortening by 10% | 0.4 μM | Increased Cardiac Contractility |

| Increase Fractional Shortening by 40% | 1.2 μM | Increased Cardiac Contractility |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound. For complete, detailed protocols, readers are encouraged to consult the primary literature.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process.[4] A general outline is as follows:

-

Formation of the Quinazolinone Core: Acid-catalyzed cyclization of a commercially available aminoester provides the initial quinazolinone structure.[4]

-

Installation of the Sulfonyl Chloride: This is achieved in two steps involving a palladium-catalyzed cross-coupling reaction with benzyl mercaptan, followed by treatment with N-chlorosuccinimide (NCS) and acetic acid.[4]

-

Sulfonamide Formation: The sulfonyl chloride is coupled with an appropriate amine in the presence of pyridine.[1]

-

Final Assembly: The final step involves a nucleophilic aromatic substitution (SNAr) reaction of an aryl fluoride with 2-morpholinoethan-1-ol using sodium hydride as a base to yield this compound.[1][4]

Cardiac Myofibril ATPase Assay

This assay is used to determine the biochemical potency of compounds that modulate the actin-myosin interaction.

-

Preparation of Myofibrils: Cardiac myofibrils are isolated from bovine cardiac tissue.

-

Assay Conditions: The assay is performed at a pH of 6.8 using a monopotassium phosphate buffer system.[4]

-

Measurement: The rate of ATP hydrolysis is measured in the presence of varying concentrations of the test compound. The concentration at which a 40% activation of the ATPase activity is observed (AC40) is determined.

Isothermal Titration Calorimetry (ITC)

ITC is employed to confirm the direct binding of this compound to its target and to determine the binding affinity.

-

Protein and Ligand Preparation: A purified cardiac troponin chimera (cNTnC–TnI) is used as the target protein. A solution of this compound is prepared in a matching buffer.

-

Titration: The this compound solution is titrated into the protein solution in a microcalorimeter.

-

Data Analysis: The heat changes upon each injection are measured and used to calculate the dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS). For this compound, the measured Kd was 11.5 ± 3.2 μM, with an enthalpy change of -10.3 ± 2.1 kcal/mol and an entropy change of -12.0 ± 7.5 kcal/(K·mol).[1]

In Vivo Assessment of Cardiac Function in Rats

Echocardiography in anesthetized rats is used to evaluate the pharmacodynamic effects of this compound on cardiac function.[1]

Caption: General workflow for the in vivo assessment of this compound in rats.

-

Animal Model: Male Sprague-Dawley rats are used.[4]

-

Anesthesia: The animals are anesthetized for the duration of the experiment.

-

Drug Administration: this compound is administered intravenously via continuous or stepwise infusion.[1]

-

Echocardiography: Transthoracic echocardiography is performed to obtain M-mode images of the left ventricle.

-

Measurement: The primary pharmacodynamic readout is the left ventricular fractional shortening (LVFS), which is calculated from the left ventricular internal diameters in diastole and systole.[1]

-

Pharmacokinetic/Pharmacodynamic Analysis: Plasma concentrations of this compound are measured at various time points and correlated with the changes in LVFS.[1]

Conclusion

This compound is a promising cardiac troponin activator with a well-defined mechanism of action and demonstrated efficacy in preclinical models. Its ability to increase cardiac contractility without directly altering intracellular calcium levels presents a potentially favorable therapeutic profile for the treatment of heart failure. The data summarized in this technical guide provide a solid foundation for further research and development of this compound and other molecules in its class. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and data.

References

- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medkoo.com [medkoo.com]

solubility and stability of CK-963 in DMSO

An In-depth Technical Guide on the Solubility and Stability of CK-963 in DMSO

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with its mechanism of action and relevant experimental protocols. This compound is a novel cardiac troponin activator that has demonstrated the ability to increase cardiac contractility.[1][2] This document summarizes key technical data and provides detailed methodologies for its application in a research setting.

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO, making it a suitable solvent for the preparation of stock solutions for in vitro and in vivo studies.[3][4]

| Parameter | Value | Notes |

| Solubility in DMSO | 100 mg/mL | Ultrasonic assistance is required to achieve this concentration.[3] |

| Molar Concentration | 179.64 mM | Based on a molecular weight of 556.68 g/mol .[3] |

| Formulation for In Vivo Studies | 100% DMSO | Used as a formulation vehicle for intravenous administration in rats.[1][4] |

Stability of this compound in DMSO

Proper storage of this compound in DMSO is crucial to maintain its integrity and activity. The following table outlines the recommended storage conditions.

| Storage Temperature | Duration | Special Conditions |

| -80°C | 6 months | Protect from light.[3] |

| -20°C | 1 month | Protect from light.[3] |

Mechanism of Action: Cardiac Troponin Activation

This compound functions as a cardiac troponin C (cTnC) activator.[3] It directly interacts with the cardiac troponin complex, a key regulatory component of the muscle sarcomere, to sensitize it to calcium.[1][5] This sensitization leads to an increase in cardiac contractility without a corresponding increase in intracellular calcium concentrations.[2] Isothermal calorimetry studies have confirmed a direct interaction between this compound and a cardiac troponin chimera with a dissociation constant (Ki) of 11.5 μM.[1][2][3][4]

Signaling pathway of this compound in cardiac muscle contraction.

Experimental Protocols

The following are summaries of key experimental protocols involving this compound.

In Vivo Pharmacokinetic Studies in Rats

-

Objective: To determine the pharmacokinetic profile of this compound.

-

Animal Model: Male Sprague-Dawley rats.[3]

-

Key Findings: In these studies, this compound exhibited a clearance of less than 25% of hepatic blood flow and a half-life of 0.6 hours.[1][3][4]

Rat Echocardiography Assessment

-

Objective: To evaluate the in vivo efficacy of this compound on cardiac function.

-

Method: Echocardiography was used to measure changes in left ventricular fractional shortening (LVFS), an indicator of cardiac contractility.[1][4]

-

Results: this compound demonstrated concentration-dependent increases in cardiac fractional shortening of up to 95%.[2][4][6] An increase of approximately 10% in fractional shortening was observed at an unbound plasma concentration of 0.4 μM.[1][4]

Workflow for in vivo assessment of this compound.

Isothermal Titration Calorimetry (ITC)

-

Objective: To confirm the direct binding of this compound to its target.

-

Methodology: ITC was used to measure the thermodynamic parameters of the interaction between this compound and a cardiac troponin chimera.[1][4]

-

Results: The study confirmed a direct interaction with a dissociation constant (Kd) of 11.5 ± 3.2 μM.[1][2][4] The binding was characterized by an enthalpy change (ΔH) of -10.3 ± 2.1 kcal/mol and an entropy change (ΔS) of -12.0 ± 7.5 cal/mol·K.[1]

References

- 1. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Foundational Research on Cardiac Troponin Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac troponin, a critical regulator of cardiomyocyte contraction, has emerged as a promising therapeutic target for conditions characterized by diminished cardiac contractility, such as heart failure. Cardiac troponin activators are a novel class of myotropic agents that enhance the sensitivity of the myofilaments to calcium, thereby augmenting cardiac muscle contraction without significantly increasing intracellular calcium concentrations, a mechanism that has been linked to adverse effects with traditional inotropes. This technical guide provides an in-depth overview of the foundational research on cardiac troponin activators, focusing on their mechanism of action, chemical classes, and the key experimental protocols used for their characterization. Quantitative data from seminal studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this evolving field.

Introduction: The Role of Cardiac Troponin in Muscle Contraction

The cardiac sarcomere, the fundamental contractile unit of the heart muscle, is composed of thick and thin filaments. The interaction between myosin on the thick filaments and actin on the thin filaments generates the force of contraction. This interaction is tightly regulated by the troponin complex, which is situated on the thin filament. The cardiac troponin complex consists of three subunits:

-

Troponin C (cTnC): The calcium-sensing subunit.[1]

-

Troponin I (cTnI): The inhibitory subunit that, in the absence of calcium, prevents the interaction between actin and myosin.[1]

-

Troponin T (cTnT): The subunit that anchors the troponin complex to tropomyosin and the thin filament.[1]

The process of cardiac muscle contraction is initiated by an increase in intracellular calcium concentration ([Ca²⁺]i).[2][3] Calcium binds to the regulatory N-terminal domain of cTnC, triggering a series of conformational changes within the troponin complex.[3][4] This leads to the movement of tropomyosin, exposing the myosin-binding sites on actin and allowing for cross-bridge cycling and subsequent muscle contraction.[4]

Cardiac troponin activators are small molecules designed to modulate the function of the troponin complex, primarily by increasing its sensitivity to calcium. This sensitization means that for a given concentration of calcium, there is a greater activation of the thin filament, leading to enhanced contractility. This mechanism is distinct from traditional inotropic agents that increase intracellular calcium levels, which can lead to arrhythmias and increased myocardial oxygen consumption.[5]

Mechanism of Action of Cardiac Troponin Activators

Cardiac troponin activators exert their effects by binding to the cardiac troponin complex and stabilizing its "active" conformation.[6] This stabilization enhances the interaction between cTnC and the "switch" region of cTnI, which is a key step in the activation of the thin filament.[6] By promoting this interaction, troponin activators effectively lower the calcium concentration required to initiate and sustain muscle contraction.[7]

Signaling Pathway of Cardiac Muscle Contraction and Troponin Activation

The following diagram illustrates the signaling cascade of cardiac muscle contraction and the point of intervention for cardiac troponin activators.

Caption: Signaling pathway of cardiac muscle contraction highlighting the role of calcium and the intervention point of cardiac troponin activators.

Classes of Cardiac Troponin Activators and Quantitative Data

Several classes of cardiac troponin activators have been identified and characterized. The following tables summarize key quantitative data for some of the foundational compounds.

Table 1: Binding Affinities of Cardiac Troponin Activators

| Compound | Target | Method | Dissociation Constant (KD) | Reference(s) |

| RPI-194 | Cardiac Troponin | Solution NMR, Stopped-flow fluorescence | 6–24 µM | [6] |

| RPI-194 | cNTnC (weak) | Solution NMR | 311 µM | [6] |

| CK-963 | Cardiac Troponin Chimera | Isothermal Titration Calorimetry (ITC) | 11.5 ± 3.2 μM | [5][8] |

| 3-mDPA | cChimera | Solution NMR | ~10 µM | [9] |

| Bepridil | cNTnC | - | 20 µM | [9] |

| Bepridil | cNTnC (in presence of cTnI switch peptide) | - | 80 µM | [9] |

Table 2: In Vitro and Ex Vivo Efficacy of Cardiac Troponin Activators

| Compound | Assay | Species | Parameter | Value | Reference(s) |

| RPI-194 (100 µM) | Skinned Cardiac Trabeculae | Mouse | pCa50 Shift | 5.68 to 5.96 | [6] |

| RPI-194 (100 µM) | Skinned Slow Skeletal Muscle Fibers | Mouse | pCa50 Shift | 6.28 to 6.99 | [6] |

| This compound | Cardiac Myofibril ATPase Assay | - | AC40 | 0.7 µM | [10] |

| Compound 2 | Cardiac Myofibril ATPase Assay | - | AC40 | <1 µM | [10] |

| TA1 | Isolated Bovine Myofibrils | Bovine | Myosin ATPase Activity | Increased | [11] |

| TA1 | Intact Mouse Papillary Fibers | Mouse | Calcium Sensitivity | Increased | [11] |

Table 3: In Vivo Efficacy of Cardiac Troponin Activators

| Compound | Model | Parameter | Effect | Reference(s) |

| This compound | Rat (Echocardiography) | Fractional Shortening | Concentration-dependent increase up to 95% | [8][10] |

| TA1 | Rat (Echocardiography) | Fractional Shortening | Dose-dependent increase | [7][11] |

Key Experimental Protocols

The characterization of cardiac troponin activators relies on a suite of specialized biochemical and biophysical assays. The following sections provide detailed methodologies for some of the most critical experiments.

Reconstitution of the Cardiac Troponin Complex

Objective: To prepare a functional cardiac troponin complex from its individual subunits (cTnC, cTnI, cTnT) for use in in vitro assays.

Generalized Protocol:

-

Protein Expression and Purification: Express recombinant human cTnC, cTnI, and cTnT, often in E. coli. Purify each subunit using standard chromatography techniques.

-

Denaturation and Mixing: Dissolve the purified subunits in a denaturing buffer, typically containing 6 M urea.

-

Stoichiometric Combination: Mix the subunits in a specific molar ratio (e.g., 1.2:1.0:1.2 of cTnC:cTnI:cTnT).

-

Renaturation by Dialysis: Gradually remove the denaturant by dialysis against a series of buffers with decreasing urea concentrations, allowing the complex to refold into its native conformation.

-

Purification of the Complex: Purify the reconstituted troponin complex using chromatography to separate it from any unassembled subunits.

-

Verification: Confirm the formation and integrity of the complex using techniques like SDS-PAGE and functional assays.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a troponin activator to the cardiac troponin complex.

Generalized Protocol:

-

Sample Preparation:

-

Prepare a solution of the purified cardiac troponin complex (or a relevant chimera) in a suitable buffer (e.g., 50 mM HEPES, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10 mM CaCl₂). The typical protein concentration is in the low micromolar range (e.g., 25 µM).

-

Prepare a solution of the troponin activator in the exact same buffer at a concentration typically 10-20 times higher than the protein concentration.

-

Thoroughly degas both solutions.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 15°C or 25°C).

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, precise injections of the ligand solution into the sample cell while continuously monitoring the heat change.

-

Allow the system to reach thermal equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection to obtain the heat released or absorbed per mole of injectant.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. Calculate ΔG and ΔS from these values.

-

Stopped-Flow Fluorescence Spectroscopy

Objective: To measure the kinetics of calcium binding to and release from the cardiac troponin complex in the presence and absence of a troponin activator.

Generalized Protocol:

-

Protein Labeling: Covalently label a specific site on cTnC (e.g., T53C) with a fluorescent probe (e.g., IAANS) that changes its fluorescence properties upon calcium binding or conformational changes in the protein.

-

Reconstitution: Reconstitute the troponin complex using the fluorescently labeled cTnC.

-

Experiment Setup:

-

Use a stopped-flow instrument that can rapidly mix two solutions and monitor the fluorescence change over a short timescale (milliseconds).

-

For calcium release experiments, rapidly mix a solution of the calcium-saturated, labeled troponin complex (with or without the activator) with a solution containing a calcium chelator (e.g., 10 mM EGTA).

-

-

Data Acquisition: Record the change in fluorescence intensity over time immediately after mixing.

-

Data Analysis: Fit the fluorescence decay curve to an exponential function to determine the rate constant (k) of calcium release.

Skinned Cardiac Muscle Fiber/Trabeculae Force Measurement

Objective: To measure the effect of a troponin activator on the calcium sensitivity (pCa₅₀) and maximal force production of cardiac muscle.

Generalized Protocol:

-

Preparation of Skinned Fibers:

-

Isolate a small cardiac muscle bundle (trabecula or papillary muscle) from an animal heart (e.g., mouse, rat).

-

Chemically "skin" the muscle fibers using a detergent (e.g., Triton X-100) to permeabilize the cell membranes, which removes intracellular components but leaves the myofilament structure intact.

-

-

Mounting: Mount the skinned fiber between a force transducer and a motor.

-

Experimental Solutions: Prepare a series of activating solutions with precisely controlled free calcium concentrations (expressed as pCa, the negative logarithm of the free calcium concentration), with and without the troponin activator.

-

Force-pCa Relationship:

-

Sequentially expose the fiber to solutions of increasing calcium concentrations and record the steady-state isometric force at each concentration.

-

Repeat the procedure in the presence of the troponin activator.

-

-

Data Analysis:

-

Normalize the force at each pCa to the maximal force.

-

Plot the normalized force versus pCa and fit the data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of maximal force is produced) and the Hill coefficient (a measure of cooperativity). A leftward shift in the curve in the presence of the activator indicates calcium sensitization.

-

Experimental Workflow for Characterizing a Novel Cardiac Troponin Activator

The following diagram outlines a typical experimental workflow for the discovery and characterization of a novel cardiac troponin activator.

Caption: A generalized experimental workflow for the discovery and preclinical development of a cardiac troponin activator.

Conclusion and Future Directions

Foundational research has established cardiac troponin activators as a promising class of therapeutic agents for heart failure and other conditions of impaired cardiac contractility. Their unique mechanism of action, which involves sensitizing the myofilaments to calcium, offers potential advantages over traditional inotropes. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of novel troponin modulators.

Future research in this area will likely focus on:

-

Developing isoform-specific activators: Designing molecules that can selectively target cardiac troponin over skeletal muscle isoforms to minimize off-target effects.

-

Elucidating detailed structural mechanisms: Using advanced structural biology techniques to understand precisely how different classes of activators interact with the troponin complex.

-

Investigating long-term effects: Assessing the chronic effects of troponin activation on cardiac remodeling, energetics, and overall cardiac function.

-

Exploring therapeutic potential in other cardiomyopathies: Evaluating the efficacy of troponin activators in genetic and other forms of cardiomyopathy.

The continued exploration of the fundamental biology of the troponin complex and the development of innovative chemical matter will be crucial for translating the promise of cardiac troponin activation into effective clinical therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule RPI-194 Stabilizes Activated Troponin to Increase the Calcium Sensitivity of Striated Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 4. Isolation of cardiac myocytes and measurement of myocyte shortening [protocols.io]

- 5. Structural Dynamics of C-domain of Cardiac Troponin I Protein in Reconstituted Thin Filament - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High Efficiency Preparation of Skinned Mouse Cardiac Muscle Strips from Cryosections for Contractility Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence titration and fluorescence stopped-flow studies on skeletal muscle troponin labeled with fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - SG [thermofisher.com]

Preliminary Investigation of CK-963: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary findings on CK-963, a novel cardiac troponin activator. The document synthesizes available preclinical data, focusing on its mechanism of action, quantitative effects, and the experimental methodologies employed in its initial investigation.

Core Mechanism of Action

This compound functions as a direct activator of the cardiac troponin complex.[1] Unlike traditional inotropic agents that modulate intracellular calcium concentrations, this compound enhances cardiac contractility by directly interacting with cardiac troponin.[1][2] This interaction sensitizes the sarcomere to calcium, leading to an increase in the force of contraction without a corresponding rise in intracellular calcium levels.[2] This targeted mechanism avoids the potential adverse effects associated with broader signaling pathway activation, such as those involving phosphodiesterase-3 (PDE-3) inhibition.[1][2][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound.

References

The Pharmacology of CK-963: A Selective Cardiac Troponin Activator

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of CK-963, a novel small molecule designed to enhance cardiac muscle contractility. This compound acts as a selective cardiac troponin activator, offering a potential new therapeutic approach for conditions characterized by reduced cardiac function. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used to characterize its activity, and provides visual representations of its signaling pathway and the experimental workflow employed in its evaluation.

Core Mechanism of Action

This compound directly targets the cardiac troponin complex, a key regulator of muscle contraction. Unlike traditional inotropic agents that increase intracellular calcium levels, this compound enhances the sensitivity of the myofilaments to calcium.[1][2] This mechanism of action is believed to improve cardiac contractility without the adverse effects associated with calcium overload, such as increased myocardial oxygen demand and potential for arrhythmias.

Biochemical and biophysical assays have confirmed that this compound directly interacts with a cardiac troponin chimera.[1][2][3][4] Its activity is specific to the cardiac thin filament, as it is only active in reconstituted sarcomere systems containing this component and shows selectivity against fast skeletal myofibrils and smooth muscle myosin.[1] Notably, this compound does not inhibit phosphodiesterase-3 (PDE-3), further distinguishing its pharmacological profile from other classes of inotropic agents.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Assay | Source |

| Dissociation Constant (Kd) vs. Cardiac Troponin Chimera | 11.5 ± 3.2 μM | Isothermal Titration Calorimetry (ITC) | [1][2][3][4] |

| Cardiac Myofibril AC40 | 0.7 μM | Cardiac Myofibril ATPase Assay | [3] |

Table 2: In Vivo Efficacy in a Rat Model

| Parameter | Unbound Plasma Concentration | Effect | Source |

| Increase LVFS by 10% | 0.4 μM | Increased Cardiac Contractility | [1][3] |

| Increase LVFS by 40% | 1.2 μM | Increased Cardiac Contractility | [3] |

| Maximum Effect | ~100 μM (total plasma concentration) | Nearly 100% increase in LVFS | [1][3] |

LVFS: Left Ventricular Fractional Shortening

Table 3: Pharmacokinetic Parameters in Rats (0.5 mg/kg IV dose)

| Parameter | Value | Source |

| Clearance | < 25% of hepatic blood flow | [3] |

| Half-life (t1/2) | 0.6 to 2.3 hours | [3] |

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound in enhancing cardiac muscle contraction.

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Throughput Cardiac Myofibril ATPase Assay

This assay was utilized to identify activators of the cardiac sarcomere by measuring the rate of ATP hydrolysis by myosin.

-

Preparation of Cardiac Myofibrils: Bovine cardiac myofibrils are prepared from ventricular tissue.

-

Assay Buffer: A buffer containing varying free calcium concentrations is prepared using EGTA and CaCl2.

-

NADH-Coupled System: The ATPase activity is measured using a NADH-coupled enzymatic assay. The oxidation of NADH is monitored spectrophotometrically.

-

Procedure:

-

Cardiac myofibrils are incubated in the assay buffer at a submaximal calcium concentration (pCa 6-5.8).

-

This compound or control vehicle is added to the wells.

-

The reaction is initiated by the addition of ATP.

-

The rate of NADH disappearance is measured over time to determine the ATPase activity.

-

-

Data Analysis: The concentration of this compound that produces a 40% increase in the ATPase rate (AC40) is calculated.

Isothermal Titration Calorimetry (ITC)

ITC was employed to confirm the direct binding of this compound to the cardiac troponin complex and to determine the binding affinity.

-

Protein and Ligand Preparation:

-

A cardiac troponin chimera (cNTnC–TnI) is purified and dialyzed against the ITC buffer.

-

This compound is dissolved in the same ITC buffer to ensure a precise match.

-

-

ITC Instrument Setup: The experiment is performed using an isothermal titration calorimeter. The sample cell contains the cardiac troponin chimera solution, and the injection syringe is filled with the this compound solution.

-

Titration: A series of small injections of the this compound solution into the sample cell are performed at a constant temperature.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of this compound to the troponin chimera. The dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH) of the binding interaction are determined by fitting the data to a suitable binding model.

In Vivo Rat Echocardiography and Pharmacokinetic Analysis

This study was conducted to evaluate the in vivo efficacy and pharmacokinetic profile of this compound in rats.

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Drug Administration: this compound is administered intravenously (IV) as a continuous or stepwise infusion.

-

Echocardiography:

-

Transthoracic echocardiography is performed on anesthetized rats at baseline and at various time points during and after drug infusion.

-

M-mode and 2D echocardiographic images of the left ventricle are acquired.

-

Left Ventricular Fractional Shortening (LVFS) is calculated as the primary pharmacodynamic endpoint to assess cardiac contractility.

-

-

Pharmacokinetic Sampling: Blood samples are collected at specified time points. Plasma is separated and stored for analysis.

-

Bioanalysis: The plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis:

-

Pharmacokinetic parameters such as clearance and half-life are calculated from the plasma concentration-time data.

-

The relationship between unbound plasma concentrations of this compound and the change in LVFS is analyzed to determine the in vivo potency.

-

Experimental Workflow

The following diagram provides a logical representation of the preclinical experimental workflow for the characterization of this compound.

Caption: Preclinical experimental workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for CK-963 in In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-963 is a novel small molecule that acts as a selective cardiac troponin activator. It enhances cardiac contractility by increasing the sensitivity of the cardiac troponin complex to calcium, a mechanism distinct from traditional inotropic agents that modulate intracellular calcium levels.[1][2][3][4] This direct action on the sarcomere, without impacting cardiomyocyte calcium concentrations, suggests a potential therapeutic benefit for conditions of reduced cardiac contractility with a favorable energetic profile.[2][5][6] These application notes provide a comprehensive overview of the in vivo use of this compound in rat models, based on published preclinical studies.

Mechanism of Action

This compound directly targets the cardiac thin filament, specifically a component of the cardiac troponin regulatory complex.[1][3] Isothermal calorimetry studies have confirmed a direct interaction between this compound and a cardiac troponin chimera.[1][4][5] By sensitizing the troponin complex to calcium, this compound facilitates the conformational changes necessary for actin-myosin cross-bridge formation and subsequent muscle contraction, leading to an increase in cardiac contractility.[2][3] Notably, this mechanism of action does not involve an increase in intracellular calcium concentrations, which is a key differentiator from many existing inotropic drugs.[4][5][6]

Signaling Pathway

The signaling pathway for this compound's enhancement of cardiac contractility is direct and localized to the cardiac sarcomere.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound from in vivo studies in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Parameter | Value | Conditions |

| Dose | 0.5 mg/kg | Intravenous (IV) |

| Formulation | 100% DMSO | - |

| Clearance (CL) | <25% of hepatic blood flow | - |

| Half-life (T½) | 0.6 - 2.3 hours | - |

| Volume of Distribution (Vd) | 3.8 L/kg | - |

| Plasma Protein Binding (% unbound) | 3.7% | - |

| Data sourced from[2] |

Table 2: Pharmacodynamic Effects of this compound on Left Ventricular Fractional Shortening (LVFS) in Anesthetized Sprague-Dawley Rats

| Total Plasma Concentration (µM) | Unbound Plasma Concentration (µM) | % Increase in LVFS from Baseline |

| 9.5 | 0.4 | ~10% |

| ~100 | Not specified | ~95-100% |

| Data sourced from[1][2] |

Experimental Protocols

The following protocols are based on published methodologies for the in vivo evaluation of this compound in rats.

Animal Model

-

Sex: Male

-

Anesthesia: Anesthesia is required for the duration of the infusion and echocardiographic measurements. Commonly used anesthetics for cardiovascular studies in rats include isoflurane or a combination of ketamine and xylazine. The specific anesthetic regimen should be chosen to minimize cardiovascular depression.

This compound Formulation and Administration

-

Formulation: For intravenous administration, this compound can be dissolved in 100% Dimethyl Sulfoxide (DMSO).[2] The solubility in DMSO is reported to be 100 mg/mL (179.64 mM).

-

Route of Administration: Intravenous (IV) infusion is the administration route used in published studies.[1][2] This can be performed via a catheterized tail vein or jugular vein.

-

Dosing Regimen: Both continuous and stepwise infusion protocols have been employed, with cumulative doses reaching up to 199 mg/kg.[1][2][3]

-

Note: Specific infusion rates and the detailed stepwise dosing increments and durations from the primary studies on this compound are not publicly available. Researchers should develop a study-specific infusion protocol based on the desired target plasma concentrations and the pharmacokinetic profile of the compound. A suggested starting point for a stepwise infusion could involve incremental dose escalations with sufficient time at each step to achieve a steady-state and allow for data acquisition.

-

Experimental Workflow for In Vivo Rat Study

Echocardiographic Assessment of Cardiac Function

-

Primary Endpoint: Left Ventricular Fractional Shortening (LVFS) is the main pharmacodynamic readout to assess the increase in cardiac contractility.[1][3]

-

Procedure:

-

Anesthetize the rat and place it in the appropriate position for transthoracic echocardiography.

-

Acquire M-mode images of the left ventricle at the level of the papillary muscles.

-

Measure the left ventricular internal diameter during diastole (LVIDd) and systole (LVIDs).

-

Calculate LVFS using the formula: LVFS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.

-

Obtain baseline measurements before the infusion of this compound.

-

Repeat measurements at regular intervals during the infusion to assess the time- and concentration-dependent effects of the compound.

-

Safety and Toxicology

Conclusion

This compound is a potent and selective cardiac troponin activator that has demonstrated significant increases in cardiac contractility in in vivo rat models. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and execute preclinical studies to further investigate the therapeutic potential of this compound and similar compounds. Careful consideration of the dosing regimen and comprehensive monitoring of cardiac function are essential for successful in vivo evaluation.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac Troponin Activator this compound Increases Cardiac Contractility in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Discovery of novel cardiac troponin activators using fluorescence polarization-based high throughput screening assays | Semantic Scholar [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Utilizing CK-963 in Isolated Cardiomyocyte Contractility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiomyocyte contractility is a fundamental aspect of cardiac function, and its modulation is a key therapeutic strategy for various cardiovascular diseases. CK-963 is a novel small molecule that has been identified as a direct and selective cardiac troponin activator.[1][2] Unlike traditional inotropic agents that increase intracellular calcium levels, this compound enhances cardiac contractility by sensitizing the cardiac troponin complex to calcium.[1][3] This mechanism offers the potential for a more targeted and safer inotropic therapy, avoiding the adverse effects associated with calcium overload, such as arrhythmias and increased myocardial oxygen consumption.

These application notes provide a comprehensive guide for utilizing this compound in isolated adult cardiomyocyte contractility assays. The protocols outlined below detail the procedures for isolating viable cardiomyocytes and for assessing the effects of this compound on key contractile parameters.

Mechanism of Action

This compound directly binds to the cardiac troponin complex, a key regulatory component of the thin filament in the cardiac sarcomere.[1][4] This binding event induces a conformational change in the troponin complex, increasing its sensitivity to calcium ions.[1] As a result, at any given intracellular calcium concentration, there is an enhanced interaction between actin and myosin, leading to increased force production and myocyte shortening. A significant advantage of this mechanism is the uncoupling of increased contractility from an increase in intracellular calcium transients.[1][4]

Data Presentation

The following table summarizes the quantitative effects of a direct cardiac troponin activator, a closely related precursor to this compound, on the contractility of isolated adult rat ventricular cardiomyocytes.[1] These data were obtained from experiments where cardiomyocytes were electrically stimulated at 1 Hz.

| Parameter | Vehicle Control (DMSO) | 10 µM "HTS hit 2" (this compound precursor) | Percent Change from Control |

| Fractional Shortening (%) | Baseline | Significantly Increased | - |

| Relaxation Velocity (µm/s) | ~45 | 55.4 ± 18.2 | ~23% Increase |

| Time to 50% Relaxation (T50, s) | ~0.237 | 0.308 ± 0.059 | ~30% Increase |

| Intracellular Ca2+ Transient | No Change | No Change | No Change |

Note: Data is derived from studies on "HTS hit 2," a direct precursor to this compound, as detailed in Collibee et al. (2024).[1]

Signaling Pathway of this compound Action

Experimental Protocols

I. Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the enzymatic isolation of single, viable cardiomyocytes from an adult rat heart using a Langendorff perfusion system.

Materials:

-